2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate is an organic compound characterized by its unique structure, which includes an ethoxy group, a formyl group, an iodine atom, and a methoxybenzoate moiety. This compound is a solid and is often used in various chemical and industrial applications due to its specific functional groups and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the iodination of a phenyl ring followed by the introduction of the ethoxy and formyl groups. The final step involves esterification with 4-methoxybenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoic acid.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenyl 4-methoxybenzoate
- 2-Ethoxy-6-iodophenyl 4-methoxybenzoate
- 2-Ethoxy-4-formyl-6-bromophenyl 4-methoxybenzoate
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate is unique due to the presence of both the iodine atom and the formyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAFNKFPWMAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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